molecular formula C12H16O4 B599936 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol CAS No. 164661-12-5

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol

Cat. No.: B599936
CAS No.: 164661-12-5
M. Wt: 224.25 g/mol
InChI Key: LFOKKKFXPSWWMO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable reagents under controlled conditions. One common method includes the use of a Grignard reagent, followed by a reduction step to yield the desired diol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

164661-12-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol

InChI

InChI=1S/C12H16O4/c1-15-11-6-4-9(7-12(11)16-2)3-5-10(14)8-13/h3-7,10,13-14H,8H2,1-2H3

InChI Key

LFOKKKFXPSWWMO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(CO)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(CO)O)OC

Appearance

Powder

Origin of Product

United States

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